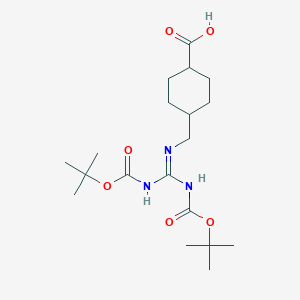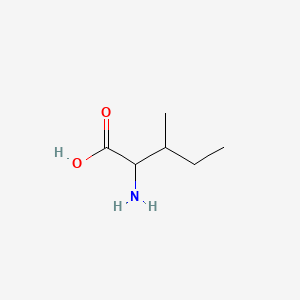
Fosarilate
Overview
Description
Fosarilate: is a chemical compound with the molecular formula C₁₇H₂₈ClO₅P . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phosphonate group, making it a valuable reagent in organic synthesis and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosarilate can be synthesized through a series of chemical reactions involving the use of phosphonic acid derivatives. One common method involves the reaction of 2-chloro-4-methoxyphenol with 6-bromohexanol in the presence of a base to form an intermediate, which is then reacted with diethyl phosphite under Arbuzov reaction conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fosarilate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like and are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Fosarilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Fosarilate involves its interaction with specific molecular targets, primarily through the formation of stable carbon-phosphorus bonds. This interaction can inhibit the activity of certain enzymes, making it a valuable tool in biochemical research. The compound’s ability to form strong bonds with biological molecules underlies its potential therapeutic applications .
Comparison with Similar Compounds
- Phosphonoalanine
- Valinophos
- Diethyl [6-(2-chloro-4-methoxyphenoxy)hexyl]phosphonate
Comparison: Fosarilate is unique due to its specific structure, which includes a chlorinated aromatic ring and a hexyl chain. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar phosphonate compounds. Its unique reactivity profile makes it particularly useful in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
73514-87-1 |
|---|---|
Molecular Formula |
C17H28ClO5P |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-chloro-1-(6-diethoxyphosphorylhexoxy)-4-methoxybenzene |
InChI |
InChI=1S/C17H28ClO5P/c1-4-22-24(19,23-5-2)13-9-7-6-8-12-21-17-11-10-15(20-3)14-16(17)18/h10-11,14H,4-9,12-13H2,1-3H3 |
InChI Key |
QDGWHHFJDHIIOS-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Canonical SMILES |
CCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Boc-[15N]Tyr-OH](/img/structure/B613742.png)



![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)
![4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)-](/img/structure/B613751.png)


![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)
![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)
![4-cis-[(Boc)2-guanidino]cyclohexane carboxylic acid](/img/new.no-structure.jpg)



